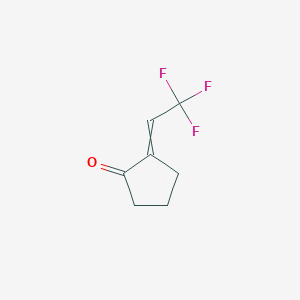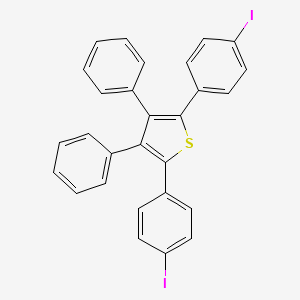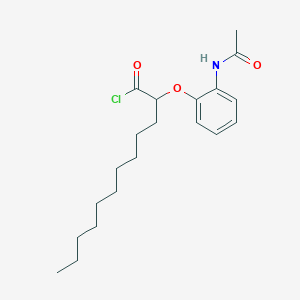
2-(2-Acetamidophenoxy)dodecanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Acetamidophenoxy)dodecanoyl chloride is a chemical compound that belongs to the class of dodecanoic acid derivatives It is characterized by the presence of an acetamido group attached to a phenoxy ring, which is further linked to a dodecanoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamidophenoxy)dodecanoyl chloride typically involves the reaction of dodecanoic acid with thionyl chloride to form dodecanoyl chloride. This intermediate is then reacted with 2-(2-acetamidophenoxy)phenol in the presence of a suitable solvent such as ether . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Acetamidophenoxy)dodecanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in substitution and hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Solvents: Ether, dichloromethane, and tetrahydrofuran (THF) are commonly used solvents for these reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
科学的研究の応用
2-(2-Acetamidophenoxy)dodecanoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Acetamidophenoxy)dodecanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
類似化合物との比較
Similar Compounds
Dodecanoic Acid: A simpler derivative with similar antimicrobial properties.
Dodecanoyl Chloride: The parent compound used in the synthesis of 2-(2-Acetamidophenoxy)dodecanoyl chloride.
2-(2-Acetamidophenoxy)phenol: The phenolic precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both acetamido and dodecanoyl chloride functionalities, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
139536-70-2 |
|---|---|
分子式 |
C20H30ClNO3 |
分子量 |
367.9 g/mol |
IUPAC名 |
2-(2-acetamidophenoxy)dodecanoyl chloride |
InChI |
InChI=1S/C20H30ClNO3/c1-3-4-5-6-7-8-9-10-15-19(20(21)24)25-18-14-12-11-13-17(18)22-16(2)23/h11-14,19H,3-10,15H2,1-2H3,(H,22,23) |
InChIキー |
LPRVPFFDNWRLLV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C(=O)Cl)OC1=CC=CC=C1NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
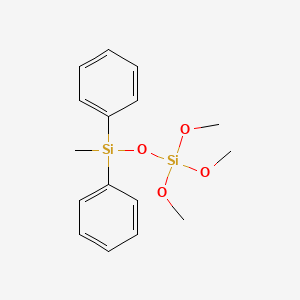
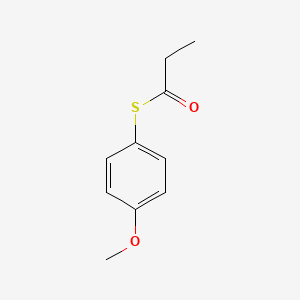
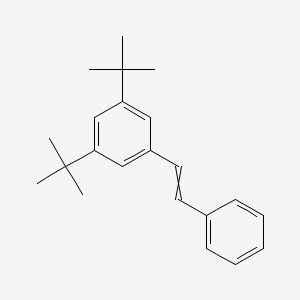


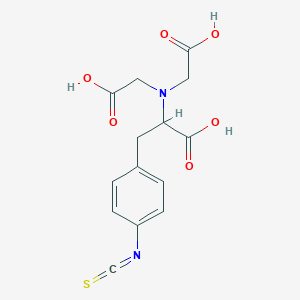
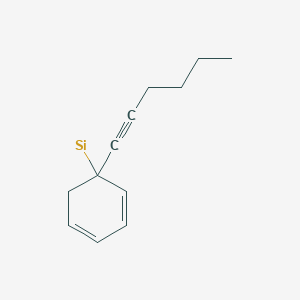

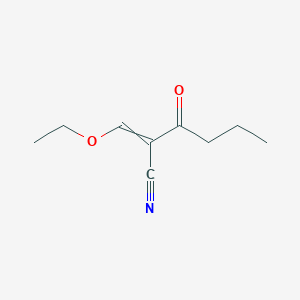
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
